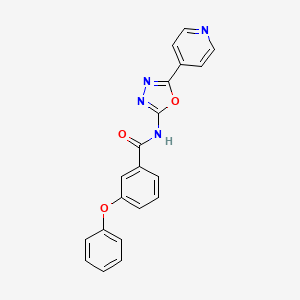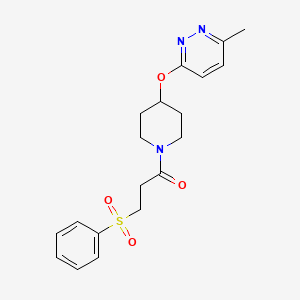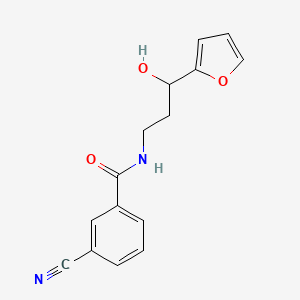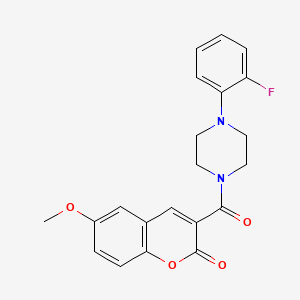
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPL 64176 and has been extensively studied for its various properties.
Scientific Research Applications
Anticancer Applications
- Benzochromene Derivatives in Colorectal Cancer Treatment: A study by Ahagh et al. (2019) explored benzochromene derivatives, including a compound similar to 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one, for their anti-proliferative properties in colorectal cancer. The compound induced apoptosis and cell cycle arrest, suggesting potential as a chemotherapeutic agent.
Antibacterial Properties
- Synthesis and Antibacterial Study: Nagaraj et al. (2019) synthesized derivatives including those similar to the compound and tested their antibacterial activity against human pathogenic strains. The study, detailed in Nagaraj et al. (2019), found potent inhibitory activity against various bacterial strains.
Serotonin Receptor Studies
- 5-HT1A Receptor Antagonists for Serotonergic Neurotransmission: Plenevaux et al. (2000) discussed [18F]p-MPPF, a compound structurally similar to the one , as a 5-HT1A antagonist for studying serotonergic neurotransmission using positron emission tomography (PET). More details can be found in the studies by Plenevaux et al. (2000) and Plenevaux et al. (2000).
Dopamine D3 Receptor Selectivity
- Selective Dopamine D3 Receptor Ligands: Banala et al. (2011) examined compounds, including those structurally similar to the target compound, for their selectivity towards dopamine D3 receptors over D2 receptors. Their study, detailed in Banala et al. (2011), highlighted the critical role of the carboxamide linker for D3 receptor selectivity.
Estrogen Receptor Binding and Molecular Docking
- Pyrimidine-Piperazine-Chromene and Quinoline Conjugates: Parveen et al. (2017) synthesized compounds including those structurally similar to the compound and evaluated their binding affinity against estrogen receptors, as described in Parveen et al. (2017).
Dopamine Uptake Inhibition
- Long-Acting Dopamine Transporter Ligands: Hsin et al. (2002) developed long-acting agents, structurally similar to the target compound, for the treatment of cocaine abuse. These compounds showed affinity to the dopamine transporter (DAT), as detailed in Hsin et al. (2002).
properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-27-15-6-7-19-14(12-15)13-16(21(26)28-19)20(25)24-10-8-23(9-11-24)18-5-3-2-4-17(18)22/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPKJWCZFZXYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

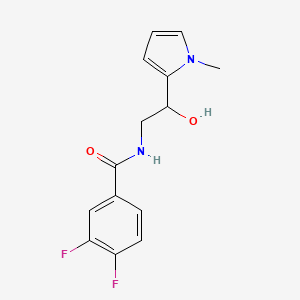
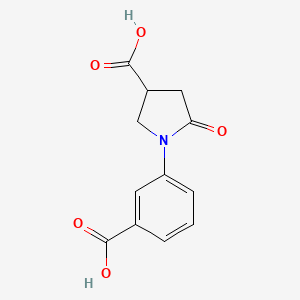
![N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2577049.png)
![N-isopentyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2577050.png)
![3-allyl-8-(4-bromophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577051.png)
![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577052.png)
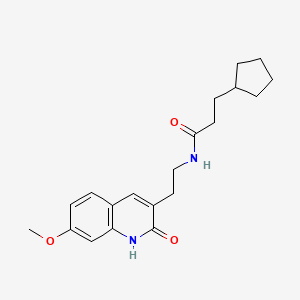
![8-(4-fluorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577054.png)

